2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide
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Overview
Description
2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide is a complex organic compound with a unique structure that combines a quinazoline core with a sulfanyl group and a propylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or disulfide compound reacts with the quinazoline intermediate.
Attachment of the Propylacetamide Moiety: The final step involves the acylation of the sulfanyl-quinazoline intermediate with propylacetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazoline derivatives
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: Researchers investigate its interactions with enzymes and receptors to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of 2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may enhance the compound’s binding affinity and specificity, while the propylacetamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-ETHYL-6-METHYLPHENYL)-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
- **N-(2-ETHYL-6-METHYLPHENYL)-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
Uniqueness
2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinazoline core, combined with the sulfanyl and propylacetamide groups, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C22H25N3OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[6-ethyl-2-(3-methylphenyl)quinazolin-4-yl]sulfanyl-N-propylacetamide |
InChI |
InChI=1S/C22H25N3OS/c1-4-11-23-20(26)14-27-22-18-13-16(5-2)9-10-19(18)24-21(25-22)17-8-6-7-15(3)12-17/h6-10,12-13H,4-5,11,14H2,1-3H3,(H,23,26) |
InChI Key |
UPTFBSCWABBOIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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